

Physical and chemical properties of 2-(2-(Methylsulfonamido)phenyl)acetic acid

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Compound of Interest

Compound Name: 2-(2-(Methylsulfonamido)phenyl)acetic acid

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An In-depth Technical Guide to **2-(2-(Methylsulfonamido)phenyl)acetic acid**

Introduction: A Molecule of Interest in Medicinal Chemistry

2-(2-(Methylsulfonamido)phenyl)acetic acid is a multifaceted organic compound that stands at the intersection of two critically important pharmacophores: the phenylacetic acid scaffold and the sulfonamide functional group. The phenylacetic acid moiety is a core component in a wide array of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and ibuprofen.^[1] Its derivatives are explored for a vast range of biological activities, including anticancer and anti-inflammatory properties.^{[1][2]}

Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its presence in antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. This functional group is a versatile hydrogen bond donor and acceptor, often utilized to enhance binding affinity to biological targets and to modulate physicochemical properties like solubility and metabolic stability. The strategic placement of the methylsulfonamido group at the ortho-position of the phenylacetic acid core creates a unique chemical architecture, suggesting potential for novel biological activities and applications in drug discovery and development.

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of **2-(2-(Methylsulfonamido)phenyl)acetic acid**, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

Correctly identifying a compound is the foundation of all subsequent research. This section details the fundamental identifiers and structural characteristics of **2-(2-(Methylsulfonamido)phenyl)acetic acid**.

Nomenclature and Identifiers:

- Systematic IUPAC Name: **2-(2-(Methylsulfonamido)phenyl)acetic acid**
- Other Names: 2-[(Methylsulfonyl)amino]benzeneacetic acid[3]
- CAS Number: 1047724-24-2[3]
- Molecular Formula: C₉H₁₁NO₄S[4][5]
- Molecular Weight: 229.25 g/mol [4][5]
- InChI Key: XFQVSOVZZYQXDH-UHFFFAOYSA-N[5]

The structure combines a phenyl ring substituted at the ortho (1,2) positions with an acetic acid moiety and a methylsulfonamido group. This specific substitution pattern is crucial as it influences the molecule's conformation and electronic properties, distinguishing it from its meta and para isomers.

Caption: Structure of **2-(2-(Methylsulfonamido)phenyl)acetic acid**.

Physicochemical Properties: A Data-Driven Overview

Understanding the physicochemical properties of a compound is paramount for anticipating its behavior in both experimental and biological systems. The following table summarizes key

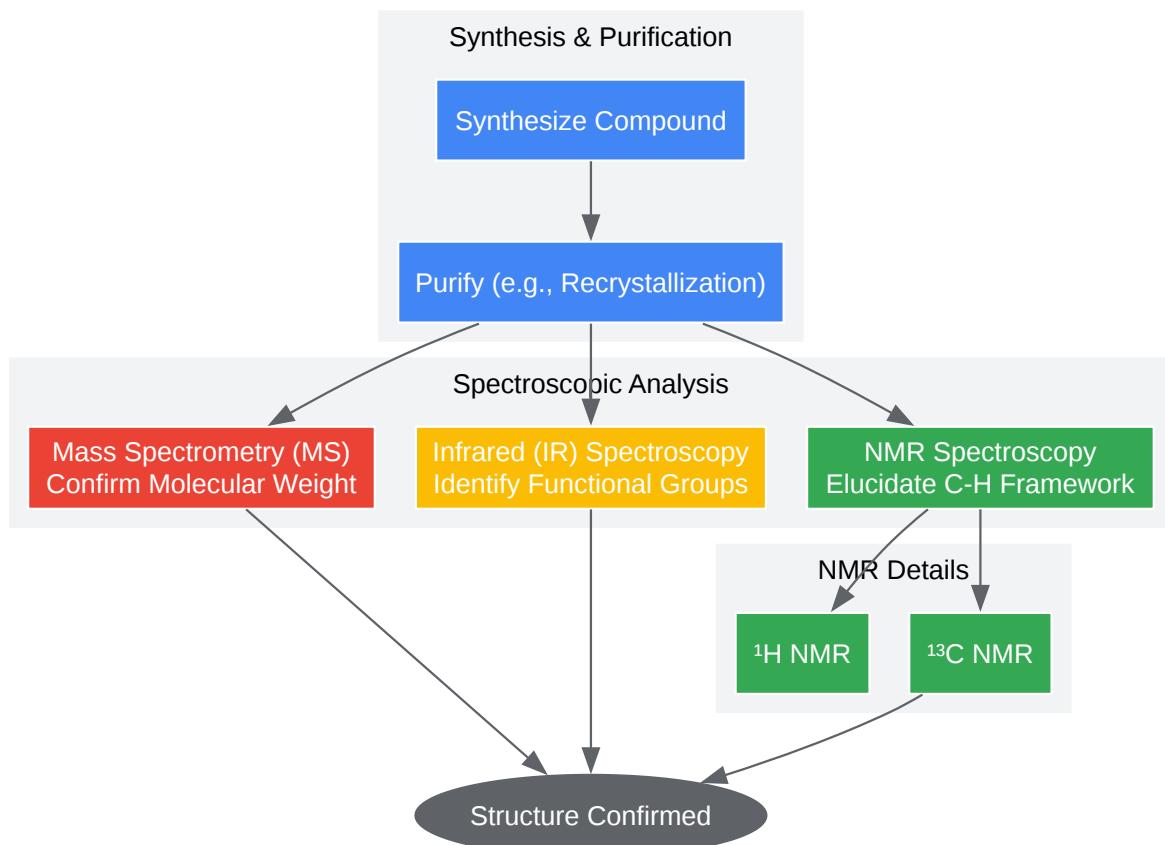
properties, noting the distinction between experimentally derived and computationally predicted values.

| Property | Value | Source/Comment |
|-------------------------|---|--|
| Physical State | Solid | [5] |
| Boiling Point | 421.7 °C at 760 mmHg | [3] (Predicted) |
| Density | 1.456 g/cm ³ | [3] (Predicted) |
| pKa | ~4.3 | Predicted, based on the pKa of Phenylacetic acid (4.31). [6] The electron-withdrawing nature of the ortho-sulfonamide group may slightly decrease this value. |
| XLogP3 | 1.8 | [3] (Predicted). Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 2 (from -COOH and -NH-) | [4] (Computed) |
| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and SO ₂) | [4] (Computed) |
| Rotatable Bond Count | 4 | [4] (Computed) |

The predicted moderate lipophilicity (XLogP3 of 1.8) and the presence of multiple hydrogen bond donors and acceptors suggest that this molecule may possess reasonable solubility in both organic solvents and aqueous media, a desirable trait for drug candidates.

Spectroscopic Characterization Workflow

Structural confirmation is achieved through a combination of spectroscopic techniques. While a public spectrum for this specific isomer is not readily available, this section outlines the expected results based on its chemical structure and data from analogous compounds. [7][8]



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Caption: Standard workflow for spectroscopic characterization.

3.1. Mass Spectrometry (MS)

- Expected $[\text{M}-\text{H}]^-$: In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule at an m/z of 228.03.
- Expected $[\text{M}+\text{H}]^+$: In positive ion mode, a peak at m/z 230.05 would correspond to the protonated molecule.
- Fragmentation: Key fragmentation patterns would likely involve the loss of COOH (45 Da) and SO_2 (64 Da).

3.2. Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from 2500-3300 cm^{-1} .
- N-H Stretch (Sulfonamide): A moderate, sharp peak around 3200-3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm^{-1} .
- S=O Stretch (Sulfonamide): Two strong absorptions are characteristic of the SO_2 group, expected around 1330-1370 cm^{-1} (asymmetric) and 1140-1180 cm^{-1} (symmetric).
- C-H Aromatic/Aliphatic Stretches: Peaks just above 3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (aliphatic CH_2 and CH_3).

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - -COOH: A broad singlet, typically downfield (>10 ppm), which is D_2O exchangeable.
 - -NH: A singlet around 8-9 ppm, also D_2O exchangeable.
 - Aromatic Protons: A complex multiplet pattern between 7.0-8.0 ppm integrating to 4 protons. The ortho-substitution pattern will lead to splitting patterns characteristic of an ABCD spin system.
 - - CH_2- (Acetic Acid): A sharp singlet around 3.6 ppm, integrating to 2 protons.[\[7\]](#)
 - - SO_2CH_3 : A sharp singlet around 3.0 ppm, integrating to 3 protons.
- ^{13}C NMR:
 - -COOH: A signal in the range of 175-180 ppm.
 - Aromatic Carbons: Multiple signals between 120-140 ppm. The carbons attached to the nitrogen and the acetic acid group will be shifted accordingly.

- -CH₂- (Acetic Acid): A signal around 40-45 ppm.[[7](#)]
- -SO₂CH₃: A signal around 40 ppm.

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are possible, a plausible and efficient method involves the sulfonylation of a commercially available aminophenylacetic acid derivative. This approach is grounded in well-established organic chemistry principles.[[9](#)]

Objective: To synthesize **2-(2-(Methylsulfonamido)phenyl)acetic acid** from 2-aminophenylacetic acid.

Materials:

- 2-Aminophenylacetic acid
- Methanesulfonyl chloride
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Hydrochloric acid (e.g., 1M HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Step-by-Step Protocol:

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminophenylacetic acid (1.0 eq.) in a suitable solvent like DCM or THF.

- Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the sulfonyl chloride.
- Base Addition:
 - Slowly add pyridine (approx. 1.5-2.0 eq.) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
- Sulfonylation:
 - Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5-10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by slowly adding 1M HCl. This will protonate the product and neutralize the excess pyridine.
 - Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting material), and finally with brine.
- Isolation and Purification:
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
 - The primary method for purification is recrystallization. A solvent system such as ethyl acetate/hexanes or ethanol/water is often effective for purifying phenylacetic acid derivatives. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
- Validation:

- Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, MS, IR) and by measuring its melting point.

Chemical Reactivity and Stability

- Carboxylic Acid Group: The acetic acid moiety is the most reactive site for many transformations. It can be readily converted to esters, amides, or acid chlorides using standard protocols. This functionality is key for creating libraries of derivatives for structure-activity relationship (SAR) studies.
- Sulfonamide N-H: The sulfonamide proton is weakly acidic and can be deprotonated under strong basic conditions. The nitrogen itself is generally not nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
- Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles and may deactivate the ring.
- Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong bases and oxidizing agents, in a tightly sealed container.[10]

Relevance and Potential in Drug Discovery

The unique combination of a phenylacetic acid core and a sulfonamide group makes **2-(2-(Methylsulfonamido)phenyl)acetic acid** a compound of significant interest for drug discovery.

- Anti-inflammatory Potential: Phenylacetic acid derivatives are well-known anti-inflammatory agents.[2] The sulfonamide group is also present in some selective COX-2 inhibitors. This structural overlap suggests that the title compound could be investigated for activity against inflammatory targets like cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).[11]
- Antimicrobial and Anticancer Activity: Both sulfonamides and various substituted acetic acid derivatives have been reported to possess antibacterial, antifungal, and anticancer properties.[12][13][14] The compound could serve as a scaffold for developing new agents in these therapeutic areas.

- Building Block for Chemical Libraries: Due to the reactivity of its carboxylic acid group, the molecule is an excellent starting material for creating diverse chemical libraries for high-throughput screening against a wide range of biological targets.

Conclusion

2-(2-(Methylsulfonamido)phenyl)acetic acid is a well-defined chemical entity with a collection of predicted and structurally inferred properties that make it a compelling subject for further research. Its synthesis is achievable through standard, reliable chemical methods, and its structure can be unambiguously confirmed with modern spectroscopic techniques. The convergence of two pharmacologically significant motifs—phenylacetic acid and sulfonamide—within a single, conformationally influenced ortho-substituted structure provides a strong rationale for its exploration in medicinal chemistry programs targeting inflammation, cancer, and infectious diseases. This guide serves as a foundational resource for scientists poised to unlock the full potential of this promising molecule.

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